molecular formula C25H21N3O4 B11021926 N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11021926
M. Wt: 427.5 g/mol
InChI Key: CIOPGFZLHXRSQC-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinoline core substituted at position 4 with a carboxamide group. Key structural elements include:

  • Position 2: A pyridin-2-ylmethyl group, which may enhance binding to aromatic or hydrophobic receptor pockets.
  • 1-Oxo group: Introduces polarity and hydrogen-bonding capacity.

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C25H21N3O4/c1-32-19-11-9-17(10-12-19)23(29)14-27-24(30)22-16-28(15-18-6-4-5-13-26-18)25(31)21-8-3-2-7-20(21)22/h2-13,16H,14-15H2,1H3,(H,27,30)

InChI Key

CIOPGFZLHXRSQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CN(C(=O)C3=CC=CC=C32)CC4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.

    Introduction of the Pyridinylmethyl Group:

    Cyclization to Form the Dihydroisoquinoline Ring: The intermediate undergoes cyclization to form the dihydroisoquinoline ring structure.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxyl derivatives, substituted phenyl derivatives, and various oxo compounds.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biology: It is used in biological studies to understand its effects on cellular processes and pathways.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

Isoquinoline vs. Dihydropyridine/Dipyridopyrimidine Cores
  • Target Compound: The isoquinoline core (planar, aromatic) may favor intercalation or binding to flat enzymatic pockets.
  • AZ331 (): Features a 1,4-dihydropyridine core with a thioether-linked 2-(4-methoxyphenyl)-2-oxoethyl group. The non-aromatic dihydropyridine may confer redox activity or conformational flexibility, differing in target selectivity .
  • N-(4-Ethoxyphenyl)-dipyridopyrimidine (): A fused dipyridopyrimidine system with a 2-imino group. The larger heterocycle could enhance DNA/RNA binding but reduce solubility compared to isoquinoline .
Pyridopyrrolopyrimidine Derivatives ()
  • Compounds like 1-(3-methoxypropyl)-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide exhibit a tricyclic core.

Substituent Analysis

Carboxamide Position and Modifications
  • Target Compound : Carboxamide at position 4; the pyridin-2-ylmethyl group may enhance interactions with metal ions or polar residues.
  • Methyl 2-(4-chlorophenyl)-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate (): Replaces carboxamide with an ester, likely reducing hydrogen-bonding capacity and altering pharmacokinetics (e.g., faster hydrolysis in vivo) .
  • N-(2,4-Dimethoxyphenyl)-dihydropyridinecarboxamide () : Carboxamide at position 3 with dimethoxyphenyl substitution. The electron-rich aryl group may improve membrane permeability but increase CYP450 metabolism risk .
Methoxyphenyl-Oxoethyl Group
  • A shared motif in AZ331 () and the target compound. In AZ331, this group is a thioether, which may reduce oxidative stability compared to the target’s oxoethyl chain. The 4-methoxy group likely contributes to metabolic resistance .

Molecular Properties and Pharmacokinetics

Parameter Target Compound AZ331 () N-(4-Ethoxyphenyl)-dipyridopyrimidine ()
Molecular Weight ~450–470 Da (estimated) ~500 Da ~480 Da
LogP (Predicted) ~3.5–4.0 (high lipophilicity) ~4.2 (higher due to thioether) ~3.0–3.5 (polar imino group)
Key Substituents Pyridin-2-ylmethyl, methoxyphenyl-oxoethyl Thioether, dihydropyridine Ethoxyphenyl, methoxyethyl
Potential Bioactivity Kinase inhibition (speculative) Antioxidant/redox modulation Nucleic acid intercalation

Research Implications and Gaps

  • Activity Data: No direct biological data for the target compound are available. Prioritize assays comparing kinase inhibition (e.g., EGFR, VEGFR) with analogs.
  • Solubility Optimization : The high LogP of the target compound and AZ331 suggests formulation challenges. Consider PEGylation or salt formation.
  • Metabolic Stability : The 4-methoxyphenyl group may resist demethylation, but the pyridine moiety could be a CYP450 substrate. Compare microsomal stability with ’s fluorophenyl analog .

Biological Activity

The compound N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic molecule with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C₃₆H₃₅N₇O₆
  • Molecular Weight : 675.67 g/mol
  • Functional Groups : Includes methoxy, pyridine, and isoquinoline moieties.

These structural components contribute to its interactions with biological systems.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Studies indicate that the compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : It shows potential in inhibiting the growth of various bacterial strains, suggesting its use in treating infections.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases.

The biological effects of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs).
    Enzyme TargetInhibition IC50 (µM)
    CDK225
    PDE4D15
  • Modulation of Signaling Pathways : It interacts with various signaling pathways like the PI3K/Akt and MAPK pathways, leading to altered gene expression related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Studies :
    • A study on MDA-MB-231 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM) and induced apoptosis through caspase activation.
    • Another study highlighted its synergistic effects when combined with standard chemotherapeutics, enhancing overall efficacy.
  • Antimicrobial Activity :
    • In vitro assays demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
    • The compound's mechanism involved disruption of bacterial cell wall synthesis.
  • Anti-inflammatory Research :
    • Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential for treating chronic inflammatory conditions.

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